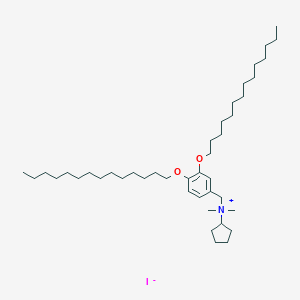
CAY10614
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antagonist von TLR4
CAY10614 ist ein Antagonist der Lipid-A-Aktivierung von TLR4 . Es zeigt einen IC50-Wert von 1,68 μM in einem zellbasierten Assay unter Verwendung modifizierter menschlicher embryonaler Nierenzellen (HEK) . Dies bedeutet, dass es die Aktivierung von TLR4, einem Rezeptor, der eine Schlüsselrolle im angeborenen Immunsystem spielt, hemmen kann.
Immunologie- und Entzündungsforschung
This compound wird im Bereich der Immunologie- und Entzündungsforschung eingesetzt . Es trägt zum Verständnis der Rolle von TLR4 in der Immunantwort bei und wie seine Antagonisten diese Antwort modulieren können.
Forschung zur angeborenen Immunität
Als Antagonist von TLR4 wird this compound auch bei der Untersuchung der angeborenen Immunität verwendet . TLR4 ist Teil des angeborenen Immunsystems, das die erste Verteidigungslinie gegen Krankheitserreger darstellt.
Sepsis/Schock-Forschung
This compound wurde in der Sepsisforschung eingesetzt . In einem Sepsismodell verbessert this compound das Überleben von Mäusen, denen intraperitoneal LPS verabreicht wurde, dramatisch und signifikant
Wirkmechanismus
Target of Action
CAY10614, also known as N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide or cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide, is a potent antagonist of Toll-like receptor 4 (TLR4) . TLR4 is a transmembrane pattern-recognition receptor of the innate immune system that recognizes diverse pathogen-derived and tissue damage-related ligands .
Mode of Action
this compound inhibits the lipid A-induced activation of TLR4 . Lipid A is a lipid-rich component of endotoxin, also known as lipopolysaccharide (LPS), which is part of the outer membrane of Gram-negative bacteria . The IC50 value of this compound, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 1.675 μM .
Biochemical Pathways
The activation of TLR4 initiates an immune response. The overactivation of tlr4 can lead to harmful inflammation and cell death . By inhibiting the activation of TLR4, this compound can potentially prevent these harmful effects .
Pharmacokinetics
It is known that this compound can improve the survival of mice in a lethal endotoxin shock model , suggesting that it has sufficient bioavailability to exert its effects in vivo.
Result of Action
this compound has been shown to inhibit the increase of cytosolic calcium induced by LPS in neurons . This suggests that this compound can prevent neuron cell death caused by LPS-induced calcium dysregulation .
Action Environment
The effectiveness of this compound can be influenced by the environment in which it is used. For example, the expression of TLR4 is significantly larger in aged hippocampal cultures, and treatment of these cultures with amyloid β oligomers (Aβo) increases TLR4 expression and enhances LPS-induced calcium responses and neuron cell death . In this context, this compound could potentially be more effective due to the increased expression of its target, TLR4 .
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOPVNPWTUWUEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649373 | |
| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1202208-36-3 | |
| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)










![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
